4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazine derivatives. This compound is characterized by the presence of morpholine groups at the 4 and 6 positions of the triazine ring, along with a phenethylamine moiety at the N-2 position. Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Scientific Research Applications
4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a monoamine oxidase (MAO) inhibitor, which could have implications in the treatment of neurological disorders.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
Target of Action
The primary target of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is the Monoamine Oxidases (MAO) . These are flavin-dependent amine oxidases located in the mitochondrial outer membranes of neuronal, glial, and other cells, particularly abundant in the liver and brain . They are responsible for the regulation and metabolism of major monoamine neurotransmitters, such as serotonin, noradrenaline, and dopamine .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to have MAO-A inhibition activity comparable to that of the standard clorgyline . It appears to have more selective inhibitory activity toward MAO-A than MAO-B .
Biochemical Pathways
The inhibition of MAO-A by this compound affects the oxidative deamination of several endogenous and exogenous monoamines . This results in the regulation and metabolism of major monoamine neurotransmitters, such as serotonin, noradrenaline, and dopamine .
Result of Action
The inhibition of MAO-A leads to an increase in the levels of monoamine neurotransmitters, such as serotonin, noradrenaline, and dopamine . This can have various effects on the body, depending on the specific neurotransmitter levels that are altered.
Biochemical Analysis
Biochemical Properties
The compound 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is known to interact with a variety of enzymes and proteins. For instance, it has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways . These interactions can have significant effects on biochemical reactions within the cell .
Cellular Effects
This compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit proliferation in tumor cell lines, suggesting a potential role in oncology .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression . It targets mTOR kinase in a balanced fashion at higher concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in the PI3K/mTOR signaling pathway . This pathway is crucial for cell growth and metabolism. The compound may interact with various enzymes or cofactors within this pathway .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reactions. The general synthetic route can be summarized as follows:
Step 1: Cyanuric chloride is reacted with an excess of morpholine in an inert atmosphere, typically under nitrogen, to form 4,6-dimorpholino-1,3,5-triazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: The phenethylamine moiety can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylamine moiety can yield corresponding aldehydes or carboxylic acids, while hydrolysis can produce amines and triazine derivatives .
Comparison with Similar Compounds
4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
4,6-Dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine: This compound has a nitrophenyl group instead of a phenethylamine moiety, which may result in different chemical and biological properties.
4,6-Dipiperidino-1,3,5-triazin-2-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-(2-phenylethyl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-2-4-16(5-3-1)6-7-20-17-21-18(24-8-12-26-13-9-24)23-19(22-17)25-10-14-27-15-11-25/h1-5H,6-15H2,(H,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMHXPIAWMUJCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCC3=CC=CC=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.